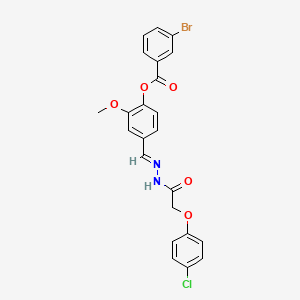![molecular formula C24H21N5O6S B11551512 N-[2-(Benzylsulfanyl)-1-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11551512.png)
N-[2-(Benzylsulfanyl)-1-{N'-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is a complex organic compound that features a combination of benzylsulfanyl, phenylmethylidene, hydrazinecarbonyl, and dinitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide involves multiple steps:
Formation of Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.
Hydrazinecarbonyl Formation: The benzylsulfanyl intermediate is then reacted with hydrazine hydrate to form the hydrazinecarbonyl derivative.
Condensation with Phenylmethylidene: The hydrazinecarbonyl derivative undergoes condensation with benzaldehyde to form the phenylmethylidene hydrazone.
Final Coupling: The phenylmethylidene hydrazone is then coupled with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique functional groups make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzylsulfanyl-2,2,2-trichloro-ethyl)-benzamide
- N-(2-Benzylsulfanyl-1-ethyl)-3,5-dinitrobenzamide
Uniqueness
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-phenylmethylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide is unique due to the presence of both benzylsulfanyl and dinitrobenzamide groups, which provide a combination of reactivity and potential biological activity not commonly found in similar compounds.
Properties
Molecular Formula |
C24H21N5O6S |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
N-[1-[(2E)-2-benzylidenehydrazinyl]-3-benzylsulfanyl-1-oxopropan-2-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H21N5O6S/c30-23(19-11-20(28(32)33)13-21(12-19)29(34)35)26-22(16-36-15-18-9-5-2-6-10-18)24(31)27-25-14-17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,26,30)(H,27,31)/b25-14+ |
InChI Key |
POLCYOMMVUHKLO-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSCC(C(=O)N/N=C/C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NN=CC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11551431.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11551436.png)

![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11551450.png)
![(5E)-3-{[(2-methoxyphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11551453.png)
![4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate](/img/structure/B11551455.png)
![N'-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11551460.png)
![methyl 4-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B11551468.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B11551474.png)
![N-(3-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11551478.png)
![N'-[(1E)-1-phenylpropylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11551484.png)
![4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11551501.png)

![N-(2-bromophenyl)-4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11551516.png)
